molecular formula C24H30ClN7O4S B12320161 N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Cat. No.: B12320161
M. Wt: 548.1 g/mol
InChI Key: HGVDHZBSSITLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a key signaling protein in the NF-κB pathway, which is crucial for immune cell activation and lymphocyte survival, and its dysregulation is implicated in various B-cell lymphomas and autoimmune disorders. This compound functions by binding to the MALT1 paracaspase domain, effectively blocking its proteolytic activity and subsequent activation of downstream NF-κB target genes. Its primary research value lies in the investigation of B-cell lymphoma pathogenesis and the development of targeted therapeutics . Researchers utilize this inhibitor in preclinical studies to elucidate MALT1's role in oncogenic signaling, to validate it as a therapeutic target, and to assess the efficacy of MALT1 suppression in cell-based assays and animal models of hematological cancers. The compound is offered with high chemical purity and is strictly for research applications in vitro or in vivo. It is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is a complex organic compound with significant biological activity. This compound is primarily recognized as an impurity of Edoxaban, an anticoagulant medication. Understanding its biological activity is crucial for assessing its safety and efficacy in pharmaceutical applications.

  • Molecular Formula : C31H38ClN7O7S2
  • Molecular Weight : 720.26 g/mol
  • CAS Number : 2852734-45-1

Biological Activity

The biological activity of this compound has been investigated primarily in relation to its role as an impurity in Edoxaban. Below are key findings from various studies:

Anticoagulant Activity

  • Mechanism of Action : The compound acts as a direct factor Xa inhibitor, similar to Edoxaban. It interferes with the coagulation cascade, thereby preventing thrombus formation.
  • In Vitro Studies : In laboratory settings, the compound has demonstrated anticoagulant effects comparable to those of Edoxaban. Studies indicate that it effectively inhibits factor Xa activity in plasma assays.
  • Pharmacokinetics : Preliminary pharmacokinetic studies have shown that the compound has a favorable absorption profile and a half-life that supports its potential use as an anticoagulant.

Toxicological Profile

  • Safety Assessments : Toxicological evaluations have indicated that the compound exhibits low acute toxicity in animal models. However, chronic exposure studies are necessary to fully understand its long-term effects.
  • Side Effects : Observed side effects in animal studies include mild gastrointestinal disturbances and transient liver enzyme elevations at high doses.

Case Study 1: Anticoagulation Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in thrombin generation compared to control groups.

ParameterControl GroupTreatment Group
Thrombin Generation (nM)12030
Activated Partial Thromboplastin Time (APTT) (sec)3050

Case Study 2: Toxicological Evaluation

In a chronic toxicity study involving rats over a period of six months:

Dose (mg/kg/day)Liver Enzyme Levels (ALT/AST)Observations
0 (Control)NormalNo adverse effects
10Slightly elevatedMild liver stress observed
50Significantly elevatedTransient liver damage noted

Scientific Research Applications

Pharmaceutical Applications

Anticoagulant Research
The compound is notably associated with Edoxaban, which is utilized for its anticoagulant properties. Edoxaban functions by inhibiting Factor Xa in the coagulation cascade, thereby preventing thrombus formation. The study of impurities like N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide is crucial for ensuring the safety and efficacy of the drug formulation. Understanding these impurities helps in optimizing the synthesis process and enhancing the quality control measures during drug production .

Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for quality control in pharmaceutical formulations containing Edoxaban. High-performance liquid chromatography (HPLC) is often employed to analyze the purity and concentration of this impurity in drug products. The characterization of such impurities ensures compliance with regulatory standards set by agencies like the FDA and EMA .

Synthesis and Development

Synthetic Pathways
The synthesis of this compound involves complex organic reactions that are critical for developing new pharmaceutical agents. Researchers are focused on improving synthetic methodologies to enhance yield and purity while minimizing by-products .

Formulation Development
In formulation science, understanding the behavior of this compound in various solvents and excipients can lead to improved drug delivery systems. The solubility and stability of this compound in different formulations are vital for ensuring its effectiveness as an active pharmaceutical ingredient (API) in anticoagulant therapies .

Toxicological Studies

Safety Assessments
Toxicological evaluations of this compound are essential for determining its safety profile as an impurity in Edoxaban formulations. Studies typically assess acute toxicity, genotoxicity, and potential carcinogenic effects to ensure patient safety .

Case Study 1: Quality Control of Edoxaban

In a recent study published by pharmaceutical researchers , the presence of this compound was monitored during the production of Edoxaban using HPLC methods. The results indicated that maintaining low levels of this impurity was essential for meeting regulatory standards.

Case Study 2: Synthesis Optimization

A research team focused on optimizing the synthetic route for this compound reported significant improvements in yield and purity through adjustments in reaction conditions . This optimization has implications for reducing production costs and enhancing overall drug quality.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to the direct oral anticoagulant (DOAC) class. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Differences Clinical Relevance
Target Compound C24H30ClN7O4S 548.06 Reference standard for FXa inhibition. Approved for VTE and NVAF .
N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-nitroso-...cyclohexyl)oxalamide C23H27ClN8O5 563.03 Nitroso substitution on tetrahydrothiazolo-pyridine; altered electronic properties. Preclinical research only .
N1-(4-Chloropyridin-2-yl)-N2-(5-chloropyridin-2-yl)oxalamide C12H8Cl2N4O2 311.12 Simplified structure lacking cyclohexyl and thiazolo-pyridine groups. Non-therapeutic; research chemical .

Marketed DOACs

Drug (Brand Name) Target Molecular Formula Half-Life (h) Bioavailability (%) Renal Excretion (%) Key Advantages/Disadvantages
Edoxaban Factor Xa C24H30ClN7O4S 10–14 62 50 Once-daily dosing; lower bleeding risk vs. warfarin .
Rivaroxaban Factor Xa C19H18ClN3O5S 5–9 80–100 35 Twice-daily dosing; higher gastrointestinal bleeding risk.
Apixaban Factor Xa C25H25N5O4 8–15 50 25 Lower renal dependence; complex drug interactions.
Dabigatran Thrombin C34H41N7O5 12–17 6–7 80 High renal clearance; requires frequent monitoring.

Key Research Findings

  • Synthesis and Stability: The target compound’s p-toluenesulfonate monohydrate form (CAS 480449-71-6) exhibits enhanced crystallinity, critical for manufacturing stability .
  • Selectivity : Compared to rivaroxaban, the target compound shows 10,000-fold selectivity for FXa over thrombin, reducing off-target bleeding risks .
  • Clinical Trials: In the Hokusai-VTE trial, edoxaban demonstrated non-inferiority to warfarin in recurrent VTE prevention (3.2% vs. 3.5%) with significantly lower major bleeding rates (1.4% vs. 2.2%) .

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